Cas no 2171710-10-2 (4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1486693
- 2171710-10-2
- 4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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- インチ: 1S/C24H24N2O5/c1-2-3-14-25-23(29)21(12-13-22(27)28)26-24(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1H3,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: SFCPERYEAMKRKP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCC#CC)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 420.16852187g/mol
- どういたいしつりょう: 420.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 105Ų
4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486693-100mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1486693-500mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1486693-1000mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1486693-50mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1486693-5000mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1486693-10000mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1486693-250mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1486693-1.0g |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486693-2500mg |
4-[(but-2-yn-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171710-10-2 | 2500mg |
$6602.0 | 2023-09-28 |
4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Introduction to 4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171710-10-2)
The compound 4-(but-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171710-10-2, represents a sophisticated molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a conjugated system of a butynyl group and a fluorenylmethoxycarbonyl moiety, has garnered attention due to its structural complexity and the versatile reactivity it exhibits. The presence of both carbamoyl and amino functional groups further enhances its utility as a building block in the development of novel bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic scaffolds in drug design, particularly those incorporating fluorene derivatives. The fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a key component of this compound, is widely used in peptide synthesis due to its stability and ease of removal. The incorporation of an Fmoc-amino group in 4-(but-2-yn-1-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid suggests potential applications in the synthesis of peptidomimetics and other therapeutic agents where controlled reactivity is essential.
The butynyl group in the molecule introduces a site for further functionalization, enabling the construction of more complex structures through cross-coupling reactions such as Suzuki or Stille couplings. This feature makes the compound a valuable intermediate for synthesizing biaryl compounds, which are prevalent in many biologically active pharmaceuticals. Additionally, the carbamoyl group can serve as a handle for further derivatization, allowing chemists to explore diverse chemical space.
In the realm of drug discovery, the dual functionality of this compound—combining both electrophilic and nucleophilic sites—makes it particularly interesting for designing molecules that can interact with multiple targets or exhibit dual mechanism of action. Such properties are highly sought after in modern drug development, as they can lead to increased efficacy and reduced side effects. The structural motif also suggests potential applications in the development of kinase inhibitors or other enzymes that require precise binding interactions.
Recent studies have demonstrated the utility of fluorene-based compounds in photodynamic therapy and imaging applications due to their excellent photophysical properties. The fluorenylmethoxycarbonyl moiety in this molecule could potentially be exploited for such applications, offering a platform for developing novel theranostic agents. Furthermore, the butynyl group can be used to introduce photoactivatable groups, expanding the scope of applications to include light-controlled drug delivery systems.
The synthesis of 4-(but-2-yn-1-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid presents an interesting challenge for synthetic chemists due to its complexity. However, recent advances in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations have enabled the efficient assembly of complex molecular architectures. These methods are particularly useful for introducing functional groups like the butynyl and fluorenylmethoxycarbonyl moieties while maintaining high yields and purity.
The potential biological activity of this compound has not been extensively explored yet, but its structural features suggest that it may exhibit interesting pharmacological properties. The combination of a carbamoyl group and an Fmoc-amino group provides multiple sites for interaction with biological targets, making it a promising candidate for further investigation. Computational modeling studies could be employed to predict binding affinities and identify potential lead compounds derived from this scaffold.
In conclusion, 4-(but-2-yn-1-yl)carbamoyl-4-{(9H-fluoren-9-y lmethoxycarbonyl}amino)butanoic acid (CAS No. 2171710 10 2) is a structurally complex and versatile molecule with significant potential in pharmaceutical chemistry. Its unique combination of functional groups makes it an attractive intermediate for synthesizing novel bioactive molecules. With ongoing advancements in synthetic methodologies and computational biology, this compound is poised to play a crucial role in future drug discovery efforts.
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